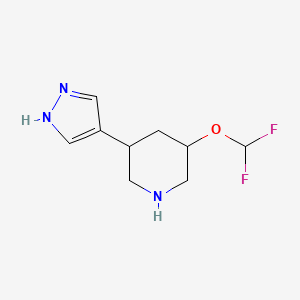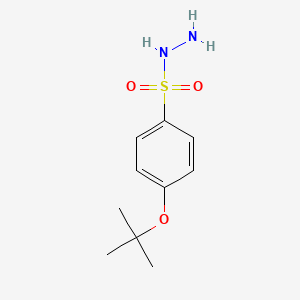
4-(tert-Butoxy)benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-Butoxy)benzenesulfonohydrazide is an organic compound with the molecular formula C10H16N2O2S. It is a derivative of benzenesulfonohydrazide, where the hydrogen atoms on the benzene ring are substituted with a tert-butoxy group. This compound is known for its applications in various chemical reactions and research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)benzenesulfonohydrazide typically involves the reaction of 4-tert-butoxybenzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
4-(tert-Butoxy)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl chlorides, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
4-(tert-Butoxy)benzenesulfonohydrazide has several applications in scientific research:
Biology: It is employed in the study of enzyme inhibition and protein modification.
Medicine: Research on its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(tert-Butoxy)benzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and proteins. It can act as an inhibitor by binding to the active sites of enzymes, thereby preventing their normal function. The pathways involved include the formation of stable complexes with the target molecules, leading to altered biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(tert-Butyl)benzenesulfonohydrazide
- 4-(tert-Butyl)benzenesulfonic acid
- 4-(tert-Butyl)benzohydrazide
Uniqueness
4-(tert-Butoxy)benzenesulfonohydrazide is unique due to the presence of the tert-butoxy group, which imparts specific chemical properties such as increased steric hindrance and altered reactivity compared to its analogs. This makes it particularly useful in selective reactions and applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C10H16N2O3S |
|---|---|
Molekulargewicht |
244.31 g/mol |
IUPAC-Name |
4-[(2-methylpropan-2-yl)oxy]benzenesulfonohydrazide |
InChI |
InChI=1S/C10H16N2O3S/c1-10(2,3)15-8-4-6-9(7-5-8)16(13,14)12-11/h4-7,12H,11H2,1-3H3 |
InChI-Schlüssel |
IPWSSEZCCIWIIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC=C(C=C1)S(=O)(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


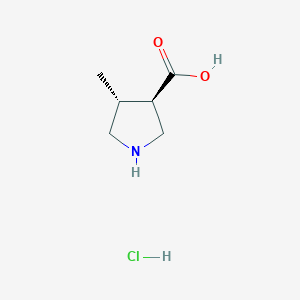
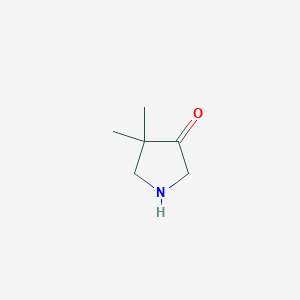
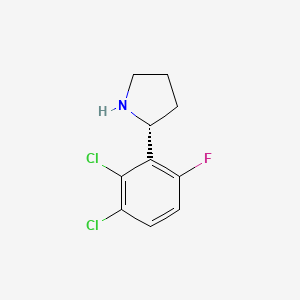
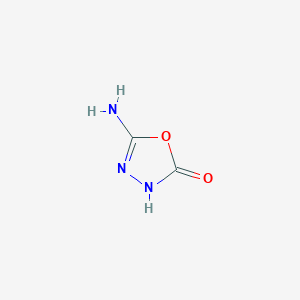
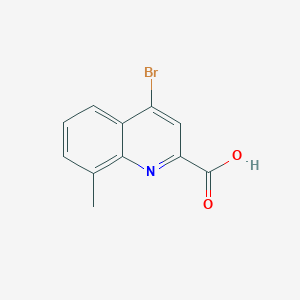
![3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole](/img/structure/B12977246.png)
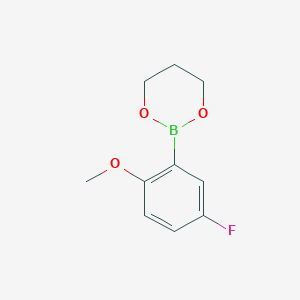
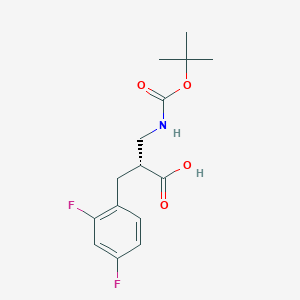
![Ethyl 6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12977277.png)
![1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid](/img/structure/B12977285.png)
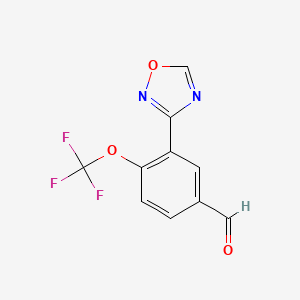
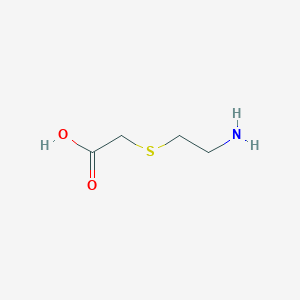
![(4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid](/img/structure/B12977304.png)
